molecular formula C16H11F2N3O4S B2815709 2,6-difluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886906-93-0

2,6-difluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2815709
CAS No.: 886906-93-0
M. Wt: 379.34
InChI Key: RGFBNRPSWOJJLK-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds . The molecule also contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .

Scientific Research Applications

Anticancer Activities

Compounds related to 2,6-difluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide have been designed, synthesized, and evaluated for their anticancer properties. A study by Ravinaik et al. (2021) presented a series of substituted benzamides that demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The compounds showcased higher anticancer activities in some cases than the reference drug, etoposide (Ravinaik, B., Rao, M., Rao, P. P., Ramachandran, D., & Reddy, D. (2021)).

Diagnostic Imaging

Wang et al. (2013) developed a novel tracer for positron emission tomography (PET) imaging aimed at targeting the B-Raf(V600E) mutation in cancers. The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide demonstrated its potential as a PET agent, showing the relevance of such compounds in diagnostic imaging and cancer research (Wang, M., Gao, M., Miller, K., & Zheng, Q. (2013)).

Electrophysiological Activity

The cardiac electrophysiological activity of N-substituted benzamides, including variants of the compound of interest, was explored by Morgan et al. (1990). These compounds were found to exhibit potency comparable to that of known class III antiarrhythmic agents, indicating their potential use in developing new therapies for arrhythmias (Morgan, T. K., Lis, R., Lumma, W. C., Nickisch, K., Wohl, R., Phillips, G., Gomez, R., Lampe, J., Di Meo, S., & Marisca, A. J. (1990)).

Material Science

Chen et al. (2013) investigated the memory properties of triphenylamine-based aromatic polymers derived from 1,3,4-oxadiazole, which is structurally related to the compound . These materials were used in memory device applications, showcasing the diverse potential of 1,3,4-oxadiazole derivatives in the field of electronic materials (Chen, C.-J., Hu, Y.-C., & Liou, G.-S. (2013)).

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s being studied for potential pharmaceutical applications, future research could involve in vitro and in vivo testing to determine its efficacy and safety .

Properties

IUPAC Name

2,6-difluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O4S/c1-26(23,24)10-5-2-4-9(8-10)15-20-21-16(25-15)19-14(22)13-11(17)6-3-7-12(13)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFBNRPSWOJJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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